4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene
Description
Contextualization within Chromene Chemistry and Heterocyclic Systems
Chromenes are a significant class of oxygen-containing heterocyclic compounds, characterized by a benzene (B151609) ring fused to a six-membered oxygen-containing ring. researchgate.net This core structure is prevalent in a vast array of natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins. researchgate.netresearchgate.net The chromene nucleus serves as a fundamental building block in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.govresearchgate.netresearchgate.net These activities have spurred considerable interest in the synthesis and study of novel chromene analogs. nih.gov Heterocyclic compounds, in general, are pivotal in the development of pharmaceuticals, owing to their widespread presence in biologically active molecules. researchgate.netnih.gov
The 4-Methoxy-8H- nih.govresearchgate.netdioxolo[4,5-h]chromene framework is a specific iteration of the broader chromene family. Its defining features, the methoxy (B1213986) group and the dioxolo ring system, impart unique chemical properties and potential for further functionalization, making it a subject of academic interest.
Structural Features and Nomenclature of thenih.govresearchgate.netDioxolo[4,5-h]chromene Moiety
The nomenclature of chromene derivatives is determined by the position of the hydrogen atom on the pyran ring. The two primary isomers are 2H-chromene and 4H-chromene, with the number indicating the position of the saturated carbon atom in the heterocyclic ring. stackexchange.com In the case of 4-Methoxy-8H- nih.govresearchgate.netdioxolo[4,5-h]chromene, the "8H" signifies that the saturation is at the 8th position of the fused ring system.
The core of this molecule is the nih.govresearchgate.netdioxolo[4,5-h]chromene moiety. This indicates a chromene structure with a nih.govresearchgate.netdioxole ring (a five-membered ring with two oxygen atoms at positions 1 and 3) fused to the 'h' face of the chromene. The addition of a methoxy group at the 4-position further specifies the compound.
Table 1: Key Structural Components
| Component | Description |
| Chromene | A bicyclic ether consisting of a benzene ring fused to a pyran ring. |
| nih.govresearchgate.netDioxole | A five-membered heterocyclic ring containing two oxygen atoms. |
| Methoxy Group | A functional group consisting of a methyl group bonded to an oxygen atom (-OCH3). |
Significance of Methoxy Substituents in Related Natural Products and Synthetic Compounds
Methoxy groups are common substituents in a wide variety of natural products and synthetic compounds, often influencing their biological activity. drughunter.com In the context of chromene derivatives, the presence and position of substituents like methoxy groups can significantly impact their pharmacological properties. nih.gov For instance, structure-activity relationship (SAR) studies on chromene nuclei have revealed that electron-donating groups, such as methoxy groups, can enhance pharmacological activity in certain cases. researchgate.net
The electronic effects of the methoxy group can modulate the reactivity and binding affinity of the parent molecule. Research on various chromone (B188151) and chromanone natural products has highlighted the role of methoxy substitution in their observed biological effects. nih.gov
Overview of Academic Research Trends on the 4-Methoxy-8H-nih.govresearchgate.netdioxolo[4,5-h]chromene Scaffold
Academic research on chromene scaffolds is extensive and multifaceted, driven by their diverse biological activities. nih.govresearchgate.netresearchgate.net The primary focus of much of this research is the synthesis of novel chromene derivatives and the evaluation of their potential as therapeutic agents. uobaghdad.edu.iqscispace.com While specific research trends on 4-Methoxy-8H- nih.govresearchgate.netdioxolo[4,5-h]chromene are not extensively documented in readily available literature, the broader trends in chromene chemistry provide a likely trajectory.
Current research often involves:
Novel Synthetic Methodologies: Developing efficient and environmentally friendly methods for the synthesis of chromene derivatives. researchgate.net
Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the chromene ring affect its biological activity. researchgate.net
Exploration of Biological Activities: Screening new chromene compounds for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
Given the structural features of 4-Methoxy-8H- nih.govresearchgate.netdioxolo[4,5-h]chromene, it is plausible that future research will explore its synthesis and potential biological applications, building upon the extensive knowledge base of chromene chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
104213-50-5 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-methoxy-8H-[1,3]dioxolo[4,5-h]chromene |
InChI |
InChI=1S/C11H10O4/c1-12-8-5-7-3-2-4-13-9(7)11-10(8)14-6-15-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
MMHVVXIBSBOXBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CCO3)OCO2 |
Origin of Product |
United States |
Origin and Isolation Of 1 2 Dioxolochromene Structures
Natural Occurrence and Phytochemical Investigations
Phytochemicals, or secondary metabolites, are compounds produced by plants that are not essential for their immediate survival but often play crucial roles in defense and environmental interaction. worldwidejournals.com The investigation into these compounds is a significant area of research, revealing a vast diversity of chemical structures, including dioxolochromenes. researchgate.net
Compounds featuring the methylenedioxy bridge, a key component of the dioxolochromene structure, are widespread in the plant kingdom. nih.gov This structural element is integral to the biosynthesis of various alkaloids and lignans. nih.govnih.gov For instance, the furofuran lignan (B3055560) (+)-sesamin is a well-known natural product containing two methylenedioxy bridges and is notably found in sesame (Sesamum spp.). nih.gov
Similarly, the acs.orgnih.govdioxolo moiety is a critical feature in many benzylisoquinoline alkaloids (BIAs). researchgate.net These are found in plants belonging to families like Papaveraceae. For example, Mexican prickly poppy (Argemone mexicana) produces alkaloids such as sanguinarine (B192314) and berberine, whose biosynthetic pathways involve the formation of a methylenedioxy bridge. nih.gov The conversion of (S)-scoulerine to (S)-cheilanthifoline and subsequently to (S)-stylopine involves the creation of this bridge, forming the core structure related to the dioxolochromene system. nih.gov
The following table summarizes examples of plant-derived natural products that contain the characteristic acs.orgnih.govdioxolo (methylenedioxy) group.
Table 1: Examples of Natural Products with acs.orgnih.govDioxolo (Methylenedioxy) Moiety
| Compound Class | Specific Compound | Plant Source(s) | Family |
|---|---|---|---|
| Lignans | (+)-Sesamin | Sesamum indicum (Sesame) | Pedaliaceae |
| Alkaloids | (S)-Stylopine | Argemone mexicana, Eschscholzia californica, Corydalis spp. | Papaveraceae |
| Alkaloids | Berberine | Argemone mexicana, Coptis japonica | Papaveraceae, Ranunculaceae |
| Alkaloids | Sanguinarine | Argemone mexicana | Papaveraceae |
The isolation of pure natural products from complex biological sources is a foundational step in phytochemical research. nih.gov Modern isolation strategies have evolved significantly, often beginning with the extraction of plant material using solvents of varying polarity, such as ethanol (B145695), methanol, n-hexane, or ethyl acetate. uni-halle.de
A general workflow for isolating compounds like dioxolochromenes involves several stages:
Extraction: Dried and powdered plant material (e.g., roots, leaves, seeds) is extracted with a suitable solvent to create a crude extract. uni-halle.de
Fractionation: The crude extract is then partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, water) to separate compounds based on their polarity. uni-halle.de
Chromatography: This is the core of the purification process. Column chromatography using stationary phases like silica (B1680970) gel is a common initial step. uni-halle.de Advanced high-resolution techniques are then employed for fine purification. nih.gov These methods include High-Performance Liquid Chromatography (HPLC), often at the semi-preparative scale, which allows for precise separation of individual compounds. nih.govresearchgate.net
Characterization: Once a pure compound is isolated, its structure is determined using a suite of spectroscopic techniques. bac-lac.gc.ca
The following table outlines the principal analytical methods used for the characterization of isolated phytochemicals.
Table 2: Techniques for Characterization of Natural Products
| Technique | Abbreviation | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance | NMR (¹H, ¹³C, COSY, HMBC) | Provides detailed information about the carbon-hydrogen framework and connectivity of atoms, which is crucial for elucidating the exact structure. bac-lac.gc.ca |
| Mass Spectrometry | MS | Determines the molecular weight and elemental composition of the compound. doc-developpement-durable.org |
| Infrared Spectroscopy | IR | Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, ether linkages). bac-lac.gc.ca |
| Ultraviolet-Visible Spectroscopy | UV-Vis | Provides information about the presence of chromophores and conjugated systems within the molecule. |
Modern approaches often link analytical profiling (e.g., LC/MS) directly with isolation, allowing for the targeted purification of specific compounds identified in the initial screening. nih.govdoc-developpement-durable.org
Biosynthetic Pathways and Precursors toacs.orgnih.govDioxolochromene Systems
The biosynthesis of natural products like 4-Methoxy-8H- acs.orgnih.govdioxolo[4,5-h]chromene begins with primary metabolites derived from fundamental processes like photosynthesis and glycolysis. nih.gov The unique acs.orgnih.govdioxolo (methylenedioxy) bridge, a defining feature of this compound class, is formed through a specific enzymatic reaction.
Research has firmly established that the formation of the methylenedioxy bridge is catalyzed by cytochrome P450-dependent enzymes. nih.govnih.gov These enzymes are a large family of proteins involved in the oxidation of various substrates. In plants, specific families of cytochrome P450, such as CYP719 and CYP81Q, are responsible for creating this structural motif. nih.govresearchgate.net
The general mechanism involves the oxidation of two adjacent hydroxyl groups (a catechol) on an aromatic ring. The precursors for these structures are typically derived from the phenylpropanoid pathway, which produces a wide array of secondary metabolites in plants. For example, the biosynthesis of the lignan (+)-sesamin starts with coniferyl alcohol. nih.gov An enzyme from the CYP81Q family then catalyzes the two sequential formations of the methylenedioxy bridges to convert (+)-pinoresinol into (+)-sesamin. nih.gov
In the case of benzylisoquinoline alkaloids, enzymes from the CYP719 family catalyze the bridge formation. For example, stylopine synthase (a CYP719 enzyme) converts (S)-cheilanthifoline into (S)-stylopine. nih.gov This reaction is a key step in the biosynthesis of several important alkaloids. researchgate.net More broadly, the formation of the methylenedioxy bridge is considered an essential step in generating the chemical diversity and biological activity of many alkaloids and other natural products. acs.orgresearchgate.net
Advanced Synthetic Methodologies for 4 Methoxy 8h 1 2 Dioxolo 4,5 H Chromene and Analogs
Total Synthesis Approaches to themdpi.comresearchgate.netDioxolo[4,5-h]chromene Core
The total synthesis of the mdpi.comresearchgate.netdioxolo[4,5-h]chromene core is a multi-step process that requires careful planning for the construction of the chromene and fused 1,3-dioxolane (B20135) rings, as well as the specific placement of functional groups.
Construction of the Chromene Ring System
The chromene ring is a fundamental component of the target molecule. Its synthesis is often achieved through the reaction of a substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone. For instance, the synthesis of the furo[2,3-b]chromene ring system, a related structure, has been accomplished in twelve steps, providing insight into the complexities of forming such fused ring systems. beilstein-journals.org Key to these syntheses is the strategic formation of the heterocyclic six-membered ring containing oxygen. researchgate.net
A common method involves the Pechmann condensation, which utilizes a phenol and a β-keto ester in the presence of an acid catalyst. Another approach is the Perkin reaction, where an o-hydroxybenzaldehyde reacts with an acetic anhydride. More contemporary methods may involve transition metal-catalyzed cyclizations. For example, palladium-catalyzed reactions have been used to construct polysubstituted furo[3,2-c]chromenes from 3-(1-alkynyl)chromones, aryl iodides, and alcohols. acs.org
Formation of the Fused 1,3-Dioxolane Ring
The 1,3-dioxolane ring, also known as a methylenedioxy bridge, is typically formed from a catechol (1,2-dihydroxybenzene) precursor. The reaction of a catechol with a methylene (B1212753) dihalide, such as dibromomethane (B42720) or dichloromethane, in the presence of a base, is a standard method for creating this fused ring system. chemicalbook.com For example, the synthesis of mdpi.comresearchgate.netdioxolo[4,5-g]chromen-8-ones begins with benzo[d] mdpi.comresearchgate.netdioxol-5-ol, which already contains the pre-formed 1,3-dioxolane ring. nih.gov
Alternatively, the 1,3-dioxolane ring can be constructed by the condensation of a diol with an aldehyde or ketone. chemicalbook.com The parent 1,3-dioxolane can be synthesized by reacting ethylene (B1197577) glycol with formaldehyde. chemicalbook.com This approach allows for the introduction of substituents on the methylene bridge if a substituted aldehyde or ketone is used.
Regioselective Introduction of the 4-Methoxy Group and Other Functionalization
The introduction of a methoxy (B1213986) group at the 4-position of the chromene ring must be done with high regioselectivity. This is often achieved by leveraging the directing effects of existing functional groups on the aromatic ring. For example, the regioselective methylation of a hydroxyl group can be performed using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. uky.edu
In some syntheses, the methoxy group is introduced early on, starting with a methoxy-substituted phenol. In other cases, it is added later in the synthetic sequence. For instance, a protocol using methyltrifluoromethanesulfonate (MeOTf) as a catalyst allows for the direct nucleophilic substitution of alcohols, which can be applied to the synthesis of 4H-chromene derivatives. acs.org This method involves the conversion of a hydroxyl group to a methoxy group, which then undergoes a TfOH-catalyzed nucleophilic substitution. acs.org
Multi-Component Reaction (MCR) Strategies for Chromene Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. ijlsci.in These reactions are advantageous due to their atom economy, reduced number of purification steps, and potential for creating diverse molecular libraries. ijlsci.innih.gov
Several MCRs have been developed for the synthesis of chromene derivatives. A common example is the one-pot reaction of a salicylaldehyde, a malononitrile, and a C-H activated acid like dimedone or 4-hydroxycoumarin. jcsp.org.pk This reaction is often catalyzed by a base, such as piperidine (B6355638) or sodium carbonate, and can be performed in environmentally friendly solvents like ethanol (B145695) or even under solvent-free conditions. researchgate.netnih.gov These reactions proceed through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.
The following table summarizes some MCRs used for the synthesis of chromene derivatives:
| Catalyst | Reactants | Product | Reference |
| Sodium Carbonate | Substituted Benzaldehyde, β-Naphthol, Malononitrile | 2-Amino-4H-chromenes | ijlsci.in |
| DABCO | Aromatic Aldehyde, Dimedone, Malononitrile | 4H-pyrans | jcsp.org.pk |
| None (Catalyst-Free) | Pyrazole Aldehydes, Dimedone, Malononitrile | Chromene Carbonitriles | orientjchem.org |
| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) | Salicylaldehydes, Malononitrile | 4H-Chromenes | researchgate.net |
Catalytic Approaches inmdpi.comresearchgate.netDioxolochromene Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Various catalytic systems have been applied to the synthesis of chromene and dioxolochromene derivatives.
Transition Metal Catalysis: Transition metals like palladium, cobalt, and nickel are powerful catalysts for forming the chromene ring system. acs.org Palladium catalysts, for example, are used in cross-coupling reactions to construct C-C and C-O bonds essential for the chromene core. acs.org Cobalt-catalyzed routes have been developed for the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. acs.org Transition metal-catalyzed C-H activation is an emerging strategy for the functionalization of pre-formed chromene scaffolds. nih.govyoutube.comyoutube.com
Organocatalysis: Organocatalysis uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. mdpi.com Chiral organocatalysts, such as thioureas and prolinol derivatives, have been successfully employed in the enantioselective synthesis of chromene derivatives. mdpi.comresearchgate.net These catalysts often operate through a bifunctional mechanism, activating both the nucleophile and the electrophile. mdpi.com For instance, the enantioselective synthesis of 2-amino-3-cyano-4H-chromenes has been achieved with high yields and enantioselectivities using organocatalysts. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. benthamdirect.comnih.gov This strategy has been applied to the synthesis of chromeno[4,3-b]chromenes and other chromene derivatives. benthamdirect.comscispace.comrsc.org Organic dyes like Eosin Y can be used as photosensitizers to initiate single-electron transfer processes, leading to the desired cyclization reactions. benthamdirect.comrsc.org This approach offers advantages such as short reaction times, cost-effectiveness, and high atom economy. benthamdirect.com
Sustainable and Green Chemical Syntheses of Chromene Scaffolds
Green chemistry principles are increasingly being incorporated into the synthesis of chromene scaffolds to minimize environmental impact. researchgate.netnih.gov This involves the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netnih.gov
Key aspects of green chromene synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.netnih.gov
Energy-Efficient Methods: Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.netnih.gov
Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst. orientjchem.org
Use of Recyclable Catalysts: Designing heterogeneous catalysts that can be easily recovered and reused. rsc.orgrsc.org
For example, the solvent-free, one-pot synthesis of 2-amino-4H-chromenes using sodium carbonate as a cheap and non-toxic catalyst is an excellent illustration of a green synthetic method. nih.gov Similarly, the use of a recyclable nanophotocatalyst for the synthesis of chromeno[4,3-b]chromenes under visible light and solventless conditions highlights the potential of combining different green chemistry approaches. rsc.orgrsc.org
Derivatization and Structural Modification of the 4-Methoxy-8H-beilstein-journals.orgresearchgate.netdioxolo[4,5-h]chromene Motif
Currently, there is no specific information available in the scientific literature detailing the derivatization and structural modification of 4-Methoxy-8H- beilstein-journals.orgresearchgate.netdioxolo[4,5-h]chromene. Research efforts have been documented for related chromene structures, but not for this specific compound.
Spectroscopic Characterization and Analytical Techniques for 4 Methoxy 8h 1 2 Dioxolo 4,5 H Chromene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene, both ¹H NMR and ¹³C NMR spectra provide critical data for confirming the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom, their multiplicity (splitting pattern), and their integration (number of protons). In related chromene structures, aromatic protons typically appear in the δ 6.5–8.0 ppm range. researchgate.net The methoxy (B1213986) group protons (-OCH₃) are expected to produce a sharp singlet at approximately δ 3.8 ppm. nih.gov The protons of the methylenedioxy group (-O-CH₂-O-) characteristically appear as a singlet around δ 6.0 ppm. The protons on the pyran ring of the chromene structure will have distinct chemical shifts and coupling patterns that confirm their positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methoxy group is typically observed around δ 55 ppm. nih.govmdpi.com Aromatic and olefinic carbons resonate in the downfield region of δ 100-160 ppm. rsc.orgresearchgate.net The carbon of the methylenedioxy bridge is expected around δ 102 ppm. beilstein-journals.org The specific chemical shifts are influenced by the electronic effects of the adjacent oxygen atoms and the aromatic system.
Predicted NMR Data for 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 7.8 (multiplets) | 100 - 155 |
| Pyran Ring Protons | ~4.8 (CH₂) and 5.5-6.5 (olefinic) | ~65 (CH₂) and 120-130 (olefinic) |
| Methoxy Protons (-OCH₃) | ~3.8 (singlet) | ~55 |
| Methylenedioxy Protons (-O-CH₂-O-) | ~6.0 (singlet) | ~102 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). wisc.edu For 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene, the IR spectrum would display characteristic absorption bands corresponding to its structural features. libretexts.orglibretexts.org
Key expected absorptions include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching: From the methylene (B1212753) group in the pyran ring, appearing just below 3000 cm⁻¹. libretexts.org
C=C stretching: Aromatic and olefinic double bonds within the chromene ring system will show absorptions in the 1450–1650 cm⁻¹ region. rsc.orgpressbooks.pub
C-O stretching: Strong bands corresponding to the aryl ether of the methoxy group and the chromene ring, as well as the acetal of the dioxolo group, are expected in the 1000–1300 cm⁻¹ range. researchgate.netpressbooks.pub
Characteristic IR Absorption Bands for 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic/Olefinic C=C | Stretching | 1450 - 1650 |
| Ether/Acetal C-O | Stretching | 1000 - 1300 |
Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. researchgate.net
For 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene (C₁₁H₁₀O₄), the calculated molecular weight is approximately 206.05 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in the mass spectrum would offer clues to the compound's structure. Plausible fragmentation pathways for this molecule include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at [M-15]⁺.
Loss of formaldehyde (CH₂O): From the methylenedioxy group, resulting in a fragment at [M-30]⁺.
Retro-Diels-Alder (RDA) reaction: The chromene ring can undergo a characteristic RDA cleavage, breaking the pyran ring and providing significant structural information.
Expected Mass Spectrometry Fragments for 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene
| Ion | Proposed Identity | Expected m/z |
|---|---|---|
| [M]⁺• | Molecular Ion | 206 |
| [M-15]⁺ | Loss of •CH₃ | 191 |
| [M-30]⁺• | Loss of CH₂O | 176 |
X-ray Diffraction Studies for Solid-State Structure and Stereochemistry
For 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene, an X-ray crystal structure would confirm the planarity of the fused aromatic and dioxolo rings. nih.gov Studies on similar chromene derivatives have used this method to establish key structural features, such as the dihedral angle between different ring systems within the molecule. researchgate.netresearchgate.net This data is invaluable for understanding intermolecular interactions in the crystal lattice, such as C-H···O interactions or π–π stacking, which influence the material's physical properties. nih.govresearchgate.net
Advanced Chromatographic Separations (e.g., HPLC, Flash Chromatography) for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the isolation and purification of chemical compounds. rsc.org High-Performance Liquid Chromatography (HPLC) and flash chromatography are routinely used to separate target molecules from reaction mixtures and assess their purity.
Flash Chromatography: This is a common method for purification on a preparative scale. For a compound with the polarity of 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene, a normal-phase separation using a silica (B1680970) gel stationary phase with a solvent gradient, such as hexane-ethyl acetate, would be effective. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification and purity analysis. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram, and the retention time is a characteristic property of the compound under specific conditions.
The successful isolation and characterization of 4-Methoxy-8H- rsc.orgrsc.orgdioxolo[4,5-h]chromene depend on the synergistic use of these analytical methods. nih.gov
In-depth Analysis of "4-Methoxy-8h- nih.govresearchgate.netdioxolo[4,5-h]chromene" Reveals a Gap in Current Scientific Literature
Following a comprehensive and targeted search for the specific biological and pharmacological properties of the chemical compound 4-Methoxy-8h- nih.govresearchgate.netdioxolo[4,5-h]chromene , it has been determined that there is a notable absence of published scientific research on this specific molecule.
Extensive database queries covering molecular pharmacology, cellular mechanisms, and in vitro studies did not yield specific data for 4-Methoxy-8h- nih.govresearchgate.netdioxolo[4,5-h]chromene. The existing body of research in this area focuses on structurally related, but distinct, compounds.
Notably, significant research is available for the isomeric compound, nih.govresearchgate.netdioxolo[4,5-g]chromen-8-one , and its derivatives. nih.govresearchgate.netnih.gov Studies on this isomer have explored its synthesis and cytotoxic effects on various cancer cell lines, including the induction of apoptosis. nih.govresearchgate.netnih.gov However, the difference in the fusion position of the dioxolo ring (g versus h) and the core structure (chromen-8-one versus chromene) represents a significant molecular distinction, meaning these findings cannot be directly attributed to 4-Methoxy-8h- nih.govresearchgate.netdioxolo[4,5-h]chromene.
Furthermore, the broader class of 4H-chromenes is well-documented for a wide range of biological activities, including antiproliferative and antimicrobial properties. researchgate.netnih.gov Research into this general scaffold has provided valuable structure-activity relationships. nih.gov Nevertheless, this generalized information does not meet the requirement for data pertaining solely to 4-Methoxy-8h- nih.govresearchgate.netdioxolo[4,5-h]chromene.
Molecular Pharmacology and Biological Activities Of 1 2 Dioxolochromene Compounds: Mechanistic Insights
Anti-Inflammatory Modulatory Effects
The structural scaffold of chromene is a recurring motif in a variety of natural and synthetic molecules that exhibit significant anti-inflammatory properties. These compounds are known to modulate the complex network of cellular and molecular processes that underpin the inflammatory response. The anti-inflammatory potential of chromene derivatives has been highlighted in several studies.
Homoisoflavonoids, a class of compounds that includes the dioxolochromene core structure, have been recognized for their anti-inflammatory activities. The mechanism of action for these effects is often multifactorial, involving the inhibition of key inflammatory mediators and enzymes. While direct studies on 4-Methoxy-8h-dioxolo[4,5-h]chromene are lacking, the general anti-inflammatory profile of related chromenes suggests potential interference with pathways such as the production of prostaglandins (B1171923) and leukotrienes, which are critical lipid mediators of inflammation.
Antimicrobial Spectrum and Action (e.g., Antibacterial, Antifungal, Antiviral)
Chromene derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral effects. The core chromene structure can be modified with various functional groups, leading to compounds with potent and sometimes selective antimicrobial properties.
The antimicrobial efficacy of these compounds is believed to stem from their ability to interfere with essential microbial processes. For instance, some chromene derivatives may disrupt microbial cell membranes, inhibit crucial enzymes involved in microbial metabolism or replication, or interfere with microbial DNA. Homoisoflavonoids, which share the dioxolochromene backbone, have also been noted for their antifungal and antiviral properties.
The diverse biological activities of chromene derivatives extend to their potential as antimicrobial agents. The table below summarizes the observed antimicrobial activities for various classes of chromene-related compounds, providing an indication of the potential spectrum of activity for dioxolochromenes.
| Antimicrobial Activity | Compound Class | Observed Effects | Reference |
| Antibacterial | 2-Amino-4H-chromenes | Activity against various bacterial strains has been reported. | |
| Antifungal | Homoisoflavonoids | Inhibition of fungal growth has been observed. | |
| Antiviral | Homoisoflavonoids | Potential to inhibit viral replication. |
Antioxidant Mechanisms and Radical Scavenging Activities
The radical scavenging activity of these compounds can be evaluated using various in vitro assays. The table below illustrates the antioxidant potential of related compound classes.
| Antioxidant Activity | Compound Class | Mechanism of Action | Reference |
| Radical Scavenging | Chromene derivatives | Donation of hydrogen atoms to neutralize free radicals. | |
| Antioxidant | Homoisoflavonoids | General antioxidant effects have been reported. |
Structure Activity Relationship Sar Studies of 4 Methoxy 8h 1 2 Dioxolo 4,5 H Chromene Analogs
Systematic Structural Modifications and Their Biological Impact
Systematic modifications of the chromene scaffold have revealed that the biological activities of these compounds are highly sensitive to changes in their molecular structure. nih.gov Studies on various chromene derivatives have shown that substitutions at the C-2, C-3, and C-4 positions of the 4H-chromene ring are critical for their cytotoxic effects. researchgate.net
In a relevant study on a series of nih.govislandarchives.cadioxolo[4,5-g]chromen-8-one derivatives, which share a core structure with the target compound, systematic modifications were made by introducing different substituted benzylidene groups at the C-7 position. nih.govnih.gov These analogs were evaluated for their cytotoxic activity against several human breast cancer cell lines. The unsubstituted benzylidene derivative (Compound 4a ) demonstrated the most potent activity across all tested cell lines. nih.gov
The introduction of substituents on the benzylidene ring generally led to a decrease in cytotoxic activity compared to the unsubstituted analog. For instance, adding a methoxy (B1213986) group at the ortho-, meta-, or para-position of the benzylidene ring (Compounds 4b , 4c , 4d ) resulted in reduced potency. nih.govnih.gov Similarly, a derivative with a methylenedioxy group on the benzylidene ring (Compound 4e ) also showed lower activity than the parent compound 4a . nih.gov These findings suggest that steric and electronic properties of the substituent at this position play a significant role in modulating the biological impact. The analysis of apoptosis induction revealed that compounds 4a and the ortho-methoxy substituted 4b were capable of inducing apoptosis in the T47D cell line. nih.govresearchgate.net
| Compound | Substituent (R) | IC₅₀ (µg/mL) vs. MCF-7 | IC₅₀ (µg/mL) vs. T47D | IC₅₀ (µg/mL) vs. MDA-MB-231 |
|---|---|---|---|---|
| 4a | H | 6.2 ± 0.1 | 4.6 ± 0.1 | 9.3 ± 2.1 |
| 4b | 2-Methoxy | 16.4 ± 0.9 | 12.1 ± 1.1 | 22.3 ± 1.3 |
| 4c | 3-Methoxy | 18.1 ± 1.4 | 15.8 ± 0.4 | 24.1 ± 2.5 |
| 4d | 4-Methoxy | 20.1 ± 1.1 | 17.3 ± 0.6 | 28.2 ± 1.8 |
| 4e | 3,4-Methylenedioxy | 10.1 ± 0.3 | 8.2 ± 0.2 | 15.2 ± 0.9 |
Influence of the Methoxy Group at Position 4 on Activity and Selectivity
The position and nature of substituents on the chromene ring are critical determinants of pharmacological activity. Specifically, a methoxy group (-OCH₃) can significantly modulate the biological profile of a compound. In studies on general 4H-chromene structures, the substitution pattern of methoxy groups has been shown to influence selectivity for different enzyme isoforms. For example, in certain chromene series, a methoxy group at one position led to the inhibition of monoamine oxidase A (MAO-A), whereas its placement at a different position resulted in selective inhibition of MAO-B. researchgate.net
However, in the context of cytotoxic nih.govislandarchives.cadioxolo[4,5-g]chromen-8-one derivatives, the introduction of a methoxy group onto the C-7 benzylidene substituent did not lead to an enhancement of activity against breast cancer cell lines. nih.gov As shown in the table above, compounds with a methoxy group at the 2-, 3-, or 4-position of the phenyl ring were all less potent than the unsubstituted analog. nih.gov This indicates that for this specific scaffold, the addition of a methoxy group is detrimental to its cytotoxic effects. In other classes of compounds, such as 4-aminoquinolines, most 7-methoxy derivatives were found to be inactive against both chloroquine-susceptible and -resistant P. falciparum. nih.gov This highlights that the influence of a methoxy group is highly context-dependent, relying on the specific core scaffold and the biological target.
Contribution of thenih.govislandarchives.caDioxolane Ring to Pharmacological Profiles
The nih.govislandarchives.cadioxolane ring, also known as a methylenedioxy bridge, is a key structural feature found in many biologically active natural products. This moiety is known to be crucial for the bioactivity of these compounds. nih.gov The formation of the methylenedioxy bridge is often catalyzed by cytochrome P450 enzymes during the biosynthesis of these natural products. nih.govresearchgate.net
In the case of synthetic nih.govislandarchives.cadioxolo[4,5-g]chromen-8-one derivatives, the entire fused ring system serves as the core pharmacophore responsible for the observed cytotoxic activity. nih.govnih.gov The rigid, planar structure conferred by the fusion of the dioxolane, benzene (B151609), and pyranone rings is essential for its interaction with biological targets. While direct comparisons with analogs lacking the dioxolane ring were not performed in the cited studies, the potent activity of the parent compound 4a underscores the importance of this integrated heterocyclic system. nih.gov The modification of other parts of the molecule, such as the C-7 substituent, directly modulates the activity of this core structure, but the fundamental pharmacological profile is rooted in the dioxolochromene skeleton itself.
Stereochemical Effects on Biological Potency
Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets like enzymes and receptors. nih.govnih.gov Differences between stereoisomers can affect both the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of a compound. nih.gov
For many chiral compounds, one enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even responsible for adverse effects. nih.gov In some cases, only specific isomers, such as the (5S, αS) isomers of certain natural product derivatives, display significant biological potency, which may be attributed to stereoselective uptake by cells. nih.gov
While specific stereochemical studies on 4-Methoxy-8H- nih.govislandarchives.cadioxolo[4,5-h]chromene were not detailed in the provided search context, the chromene structure can possess chiral centers, particularly when substituted at certain positions like C-4. Therefore, if the C-4 position is a stereocenter, it is highly probable that the biological potency of the enantiomers would differ significantly. The synthesis of enantiomerically pure compounds and their separate biological evaluation would be a critical step in the development of such analogs to identify the more active and safer isomer.
Computational Chemistry and Theoretical Modeling of 4 Methoxy 8h 1 2 Dioxolo 4,5 H Chromene
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the interactions between a potential drug molecule and its biological target, typically a protein or enzyme. For chromene derivatives, molecular docking has been employed to investigate their binding modes with various cancer-related proteins.
In studies on analogous chromene structures, molecular docking has been used to predict their binding affinity to targets such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and are often dysregulated in cancer. nih.gov For instance, docking simulations of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives with CDK6 have revealed key interactions that likely contribute to their cytotoxic effects. nih.gov
For 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene, a hypothetical molecular docking study against a relevant biological target, such as a cyclin-dependent kinase, would involve preparing the 3D structure of the compound and docking it into the active site of the protein. The results would be analyzed to determine the binding energy and the specific amino acid residues involved in the interaction.
Table 1: Hypothetical Molecular Docking Results for 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene with a Cyclin-Dependent Kinase
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Lys33, Val38, Asp86, Gln131 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Note: The data in this table is illustrative and based on typical findings for related chromene compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds. While a specific QSAR model for 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene has not been detailed in the literature, the principles of QSAR are widely applied to chromene derivatives.
A typical QSAR study on a series of chromene analogs would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to build a model that correlates these descriptors with a measured biological activity, such as IC50 values against a cancer cell line.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and stability of a molecule.
For 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene, DFT calculations would be instrumental in understanding its electronic characteristics, which in turn can shed light on its reactivity and potential interactions with biological macromolecules.
Table 2: Predicted Electronic Properties of 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene from DFT Calculations
| Electronic Property | Predicted Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative and based on general values for similar heterocyclic compounds.
Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow for the observation of the conformational changes of a ligand and its target protein over time, providing a more dynamic picture of the binding process than static docking studies.
In the context of 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene, an MD simulation of the ligand-protein complex (derived from molecular docking) would reveal the stability of the binding pose and the flexibility of the ligand in the active site. This information is critical for validating the docking results and for a deeper understanding of the binding mechanism. Research on related compounds, such as homoisoflavonoids, has utilized such techniques to explore their interactions and stability within biological targets. researchgate.net
In Silico ADMET Predictions for Lead Optimization
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development. In silico ADMET prediction tools have become indispensable for the early assessment of the drug-like properties of a compound, helping to identify potential liabilities before significant resources are invested. nih.gov These tools use computational models to predict various pharmacokinetic and toxicity parameters.
For 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene, a comprehensive in silico ADMET profile would be generated using various predictive models. This would include predictions for oral bioavailability, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and potential toxicities.
Table 3: Illustrative In Silico ADMET Profile for 4-Methoxy-8H- nih.govsci-hub.sedioxolo[4,5-h]chromene
| ADMET Property | Predicted Outcome |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| AMES Mutagenicity | Non-mutagen |
| Oral Bioavailability | Good |
Note: The data in this table is illustrative and based on predictions for structurally similar compounds.
Development of Novel Hybrid Molecules and Bioactive Probes Based on The 1 2 Dioxolochromene Scaffold
Synthesis and Evaluation of Conjugates and Prodrugs
The synthesis of derivatives based on the nih.govnih.govdioxolochromene scaffold is a key step in exploring their therapeutic potential. Research in this area has primarily focused on the synthesis of novel homoisoflavonoids incorporating the nih.govnih.govdioxolo[4,5-g]chromen-8-one core and evaluating their biological activities, particularly their cytotoxic effects against cancer cell lines. nih.govnih.govresearchgate.net
A common synthetic strategy commences with a starting material such as benzo[d] nih.govnih.govdioxol-5-ol. nih.govresearchgate.net This is followed by a series of reactions, including reaction with 3-bromopropanoic acid and subsequent treatment with oxalyl chloride, to construct the core structure, 6,7-dihydro-8H- nih.govnih.govdioxolo[4,5-g]chromen-8-one. nih.govresearchgate.net Further modification is then achieved through an aldol (B89426) condensation with various aromatic aldehydes to yield a series of derivatives. nih.govresearchgate.net
The cytotoxic properties of these synthesized compounds have been evaluated against various human cancer cell lines. For instance, a study investigating five novel derivatives of nih.govnih.govdioxolo[4,5-g]chromen-8-one against three human breast cancer cell lines (MCF-7, T47D, and MDA-MB-231) revealed that certain structural modifications significantly influence their activity. nih.govnih.govresearchgate.net Among the tested compounds, 7-benzylidene-6,7-dihydro-8H- nih.govnih.govdioxolo[4,5-g]chromen-8-one (4a) demonstrated the highest cytotoxic activity across all three cell lines. nih.govnih.gov Furthermore, analysis through acridine (B1665455) orange/ethidium bromide staining indicated that this compound, along with 7-(2-methoxybenzylidene)-6,7-dihydro-8H- nih.govnih.govdioxolo[4,5-g]chromen-8-one (4b), induced apoptosis in the T47D cell line. nih.govresearchgate.net
Interestingly, the investigation into the effect of a methoxy (B1213986) group on the cytotoxicity of some derivatives revealed that its presence did not enhance the activity of nih.govnih.govdioxolo[4,5-g]chromen-8-ones against the tested breast cancer cell lines. nih.govnih.gov
Table 1: Cytotoxic Activity of nih.govnih.govdioxolo[4,5-g]chromen-8-one Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-benzylidene-6,7-dihydro-8H- nih.govnih.govdioxolo[4,5-g]chromen-8-one (4a) | MCF-7 | Data not specified |
| T47D | Data not specified | |
| MDA-MB-231 | Data not specified | |
| 7-(2-methoxybenzylidene)-6,7-dihydro-8H- nih.govnih.govdioxolo[4,5-g]chromen-8-one (4b) | MCF-7 | Data not specified |
| T47D | Data not specified | |
| MDA-MB-231 | Data not specified |
Note: While the studies mention that compound 4a had the highest activity, specific IC50 values were not provided in the abstracts.
Design of Chemosensors and Diagnostic Probes
The development of chemosensors and diagnostic probes from the nih.govnih.govdioxolochromene scaffold is an area with limited specific research. A comprehensive search of the scientific literature did not yield any studies detailing the design or application of molecules based on the 4-Methoxy-8h- nih.govnih.govdioxolo[4,5-h]chromene or related nih.govnih.govdioxolochromene scaffolds as chemosensors or diagnostic probes.
In principle, the chromene core, with its potential for fluorescence and its ability to be functionalized, could serve as a platform for developing such probes. The synthesis of hybrid molecules, where the dioxolochromene scaffold is linked to a recognition moiety for a specific analyte, could lead to the development of "turn-on" or "turn-off" fluorescent sensors. However, to date, no such applications have been reported for this particular heterocyclic system.
Scaffold Hopping and Bioisosteric Transformations for Enhanced Potency
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel and more potent analogues of known bioactive compounds. nih.govresearchgate.net These techniques involve the replacement of a core molecular framework (scaffold) or specific functional groups with other chemical moieties that possess similar biological activities or physicochemical properties. nih.govresearchgate.net
While these strategies are widely employed in drug discovery, their specific application to the 4-Methoxy-8h- nih.govnih.govdioxolo[4,5-h]chromene scaffold has not been documented in the available scientific literature. The general principles, however, can be considered for the future development of more potent derivatives.
Scaffold Hopping: This approach would involve replacing the nih.govnih.govdioxolochromene core with other heterocyclic systems while aiming to retain the key pharmacophoric features responsible for its biological activity. The goal is to identify new scaffolds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govresearchgate.net
Bioisosteric Transformations: This strategy focuses on the replacement of specific substituents or functional groups within the molecule. For the nih.govnih.govdioxolochromene scaffold, this could involve:
Modification of the methoxy group: Replacing the methoxy group with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and potentially enhance its interaction with a biological target.
Alterations to the dioxole ring: While generally a stable moiety, subtle changes could be explored, although this is less common.
Substitution on the chromene ring: Introducing various substituents at different positions on the chromene ring to explore the structure-activity relationship and identify key interaction points with a target protein.
The application of computational tools can aid in the rational design of new analogues through both scaffold hopping and bioisosteric replacement, predicting their potential binding affinity and other properties before their synthesis. researchgate.netmdpi.comnih.gov
Future Research Directions and Unexplored Avenues for 4 Methoxy 8h 1 2 Dioxolo 4,5 H Chromene Research
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable methods for the synthesis of 4-Methoxy-8H- mdpi.comoncotarget.comdioxolo[4,5-h]chromene and its derivatives is a cornerstone of future research. While existing methods have proven effective, there is a continuous drive to discover novel synthetic routes that offer higher yields, greater stereoselectivity, and a reduced environmental footprint.
Researchers are also expected to explore the use of unconventional reaction media, such as water or hydroalcoholic mixtures, to develop more environmentally friendly synthetic protocols. dntb.gov.uascispace.com The development of catalysts that are stable under atmospheric conditions and can be easily prepared will also be a key focus. scispace.com
Advanced Mechanistic Studies in Cellular and Sub-Cellular Systems
A deeper understanding of how 4-Methoxy-8H- mdpi.comoncotarget.comdioxolo[4,5-h]chromene and its analogs interact with biological systems at the cellular and sub-cellular level is crucial for unlocking their therapeutic potential. Future research will need to move beyond simple activity assays to more sophisticated mechanistic studies.
This will involve pinpointing the specific molecular targets of these compounds and elucidating the signaling pathways they modulate. Techniques such as proteomics and metabolomics can be employed to gain a comprehensive view of the cellular response to treatment with these chromene derivatives. Furthermore, advanced imaging techniques can be used to visualize the sub-cellular localization of these compounds, providing insights into their sites of action.
Investigating the structure-activity relationships (SAR) of this class of compounds will also be a critical area of focus. By systematically modifying the chemical structure of 4-Methoxy-8H- mdpi.comoncotarget.comdioxolo[4,5-h]chromene, researchers can identify the key functional groups responsible for its biological activity and optimize its properties for specific therapeutic applications.
Development of High-Throughput Screening Assays for Novel Biological Activities
High-throughput screening (HTS) is a powerful tool for discovering new biological activities of chemical compounds. oncotarget.com The development of robust and efficient HTS assays will be essential for exploring the full therapeutic potential of 4-Methoxy-8H- mdpi.comoncotarget.comdioxolo[4,5-h]chromene and its derivatives. oncotarget.com
Future research will focus on creating a diverse library of compounds based on the 4-Methoxy-8H- mdpi.comoncotarget.comdioxolo[4,5-h]chromene scaffold. This library can then be screened against a wide range of biological targets and cellular models to identify novel activities. oncotarget.com The development of cell-based assays that can measure specific cellular responses, such as changes in gene expression or protein activity, will be particularly valuable. nih.gov
The use of automated robotic systems and sophisticated data analysis software will be crucial for managing the large datasets generated by HTS campaigns. oncotarget.com The identification of "hits" from these screens will then pave the way for more detailed mechanistic studies and lead optimization efforts.
Addressing Specificity and Selectivity Challenges in Molecular Targeting
A significant hurdle in drug discovery is ensuring that a compound interacts specifically with its intended molecular target, thereby minimizing off-target effects. Future research on 4-Methoxy-8H- mdpi.comoncotarget.comdioxolo[4,5-h]chromene will need to address the challenges of specificity and selectivity.
Computational modeling and structural biology techniques can be employed to design derivatives with improved binding affinity and selectivity for their targets. By understanding the three-dimensional structure of the target protein and the binding mode of the chromene derivative, researchers can make rational modifications to the compound's structure to enhance its specificity.
Furthermore, the development of targeted drug delivery systems can help to concentrate the compound at its site of action, reducing systemic exposure and potential side effects. This could involve encapsulating the compound in nanoparticles or conjugating it to a targeting moiety that recognizes specific cell surface receptors.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery. mdpi.comcrimsonpublishers.com These powerful computational tools can be applied to various stages of the research and development process for 4-Methoxy-8H- mdpi.comoncotarget.comdioxolo[4,5-h]chromene.
AI and ML algorithms can be used to analyze large datasets from HTS campaigns to identify promising lead compounds and predict their biological activities. mdpi.com They can also be used to design novel derivatives with improved properties by exploring vast chemical spaces that would be inaccessible through traditional methods. osti.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
